3-Acridin-9-yl-propionic acid
Overview
Description
3-Acridin-9-yl-propionic acid is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including medicinal chemistry, photophysics, and material sciences . The structure of this compound consists of an acridine moiety attached to a propionic acid group, which imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of 3-Acridin-9-yl-propionic acid are DNA and related enzymes . This compound, like other acridine derivatives, is known for its high cytotoxic activity, making it a potential anti-cancer drug .
Mode of Action
This compound interacts with its targets primarily through DNA intercalation . The planarity of its aromatic structure allows it to intercalate into the DNA structure . This interaction, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The interaction of this compound with DNA and related enzymes affects various biochemical pathways. The unwinding of the DNA helix due to intercalation can disrupt biological processes involving DNA and related enzymes . This disruption can lead to apoptosis and cell death, particularly in cancer cells .
Pharmacokinetics
It is known that acridine derivatives can penetrate the blood-brain barrier , suggesting that this compound may also have this capability. This property could impact the bioavailability of the compound, particularly in the context of brain cancers.
Result of Action
The result of the action of this compound is primarily cytotoxic. Its interaction with DNA and related enzymes can lead to cell death, particularly in cancer cells . This makes it a potential anti-cancer agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen can enhance the photocytotoxic effect of acridine derivatives . .
Biochemical Analysis
Biochemical Properties
3-Acridin-9-yl-propionic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate into DNA, a process where the planar acridine ring inserts between DNA base pairs . This intercalation can disrupt the normal function of DNA, affecting processes such as replication and transcription. Additionally, this compound interacts with enzymes like topoisomerases, which are involved in the winding and unwinding of DNA . These interactions can inhibit the activity of these enzymes, leading to potential anti-cancer effects .
Cellular Effects
This compound has been shown to have various effects on different types of cells. Its ability to intercalate into DNA can lead to the disruption of cell division and induce apoptosis (programmed cell death) in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of topoisomerases, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . This can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and enzymes. The compound intercalates into DNA, disrupting the helical structure and interfering with DNA replication and transcription . It also inhibits the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light and temperature . Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell division and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as tissue damage and organ toxicity . Studies have shown that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . Therefore, careful dosage optimization is crucial for its potential use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic compounds . The compound can also affect metabolic flux by altering the levels of metabolites involved in key biochemical pathways . For example, its interaction with DNA and enzymes can lead to changes in nucleotide metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, the compound can bind to transport proteins and be distributed to different cellular compartments . Its distribution can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA . The compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, depending on its interactions with other biomolecules . Post-translational modifications and targeting signals can influence its localization and activity within the cell .
Preparation Methods
The synthesis of 3-Acridin-9-yl-propionic acid typically involves the Ullmann condensation reaction. This method involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce the acridine core . The esterification of this compound with methanol in the presence of hydrochloric acid can also be used to produce its methyl ester .
Chemical Reactions Analysis
3-Acridin-9-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acridin-9-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Comparison with Similar Compounds
3-Acridin-9-yl-propionic acid can be compared with other acridine derivatives, such as:
9-Aminoacridine: Known for its DNA intercalation properties and use as an antiseptic.
Amsacrine: A clinically used anticancer drug that also intercalates DNA.
Quinacrine: An antimalarial drug with DNA intercalation properties.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to other acridine derivatives.
Properties
IUPAC Name |
3-acridin-9-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQDDWNYDRVIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390264 | |
Record name | 3-Acridin-9-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88326-05-0 | |
Record name | 3-Acridin-9-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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